Niraparib tosylate

Catalog No.
S001567
CAS No.
1038915-73-9
M.F
C26H28N4O4S
M. Wt
492.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib tosylate

CAS Number

1038915-73-9

Product Name

Niraparib tosylate

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C26H28N4O4S

Molecular Weight

492.6 g/mol

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

MK-4827 tosylate; (S)-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carbimidic acid compound with 4-methylbenzenesulfonic acid (1:1)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

The exact mass of the compound Niraparib tosylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Approved Uses in Cancer Treatment:

Niraparib tosylate is currently approved by the US Food and Drug Administration (FDA) for the following indications []:

  • Maintenance treatment of adult patients with advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer, who are in complete or partial response following first-line platinum-based chemotherapy [].
  • Treatment of adult patients with advanced ovarian, fallopian tube, or primary peritoneal cancer, who have BRCA1/2 mutations and have received three or more prior lines of chemotherapy [].

These approvals are based on clinical trials demonstrating improved progression-free survival (PFS) in patients treated with Niraparib tosylate compared to placebo [, ].

Emerging Applications in Research:

Beyond its approved uses, Niraparib tosylate is being explored in various ongoing clinical trials for other potential applications, including:

  • Combination therapy: Niraparib tosylate is being investigated in combination with other chemotherapeutic agents, immunotherapy, or other targeted therapies for various cancers, such as breast cancer, pancreatic cancer, and prostate cancer [, , ].
  • Earlier treatment settings: Studies are evaluating the efficacy and safety of Niraparib tosylate in earlier stages of cancer or as a preventive treatment in individuals with a high risk of developing cancer due to BRCA mutations [, ].
  • Other cancer types: Research is ongoing to explore the potential benefits of Niraparib tosylate in other cancer types beyond ovarian cancer, such as esophageal squamous cell carcinoma [].

Niraparib tosylate is a pharmaceutical compound that serves as a potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes, specifically PARP-1 and PARP-2. This compound is primarily utilized in the treatment of certain cancers, including epithelial ovarian, fallopian tube, and primary peritoneal cancer. It was first approved by the United States Food and Drug Administration in March 2017 and subsequently by the European Commission in November 2017. Niraparib tosylate is marketed under the brand name ZEJULA, and its chemical structure can be represented as follows:

  • Chemical Formula: C26H28N4O4S
  • IUPAC Name: 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboximidic acid; 4-methylbenzene-1-sulfonic acid
  • CAS Number: 1038915-73-9

The compound exists primarily as a tosylate monohydrate salt, which is characterized by its stability compared to other polymorphic forms .

  • Niraparib tosylate acts as a PARP inhibitor. PARP enzymes play a vital role in repairing single-stranded DNA breaks within cells [].
  • By binding to PARP enzymes, niraparib tosylate prevents them from performing their DNA repair function. This can be particularly detrimental to cancer cells that already have DNA damage.
  • With impaired repair mechanisms, cancer cells are more susceptible to cell death [].
  • Niraparib tosylate is intended for use under medical supervision and can cause side effects [].
  • Common side effects include fatigue, nausea, diarrhea, and anemia [].
  • Clinical trials and studies suggest niraparib tosylate can increase the risk of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) in some patients [].
  • As with any medication, consulting a healthcare professional before using niraparib tosylate is crucial.

Niraparib tosylate functions through its inhibition of PARP enzymes, leading to the accumulation of DNA damage in cancer cells. The mechanism involves the formation of PARP-DNA complexes that disrupt normal DNA repair processes. This results in cytotoxicity particularly in cells deficient in homologous recombination repair pathways, such as those with mutations in BRCA1 or BRCA2 genes. The drug undergoes metabolic transformations primarily via carboxylesterases, producing various metabolites including M1 and M10, which are further processed through glucuronidation .

Niraparib tosylate exhibits significant biological activity as an anticancer agent due to its role in inhibiting DNA repair mechanisms. The selective inhibition of PARP enzymes leads to synthetic lethality in cancer cells that rely on these pathways for survival. Studies have indicated that niraparib induces apoptosis through increased DNA damage and subsequent cell death, particularly in tumors with underlying genetic deficiencies .

The synthesis of niraparib tosylate involves several steps:

  • Formation of the Core Structure: The initial step generally involves synthesizing the indazole core, which is crucial for the activity of niraparib.
  • Coupling with Piperidine: The piperidine moiety is then introduced to form the required piperidinyl phenyl structure.
  • Tosylation: The final step includes the reaction with p-toluenesulfonic acid to form niraparib tosylate.
  • Characterization: Various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Recent studies have also explored novel solid forms of niraparib tosylate, including a zwitterionic salt-cocrystal with L-proline, which may enhance solubility and stability .

Niraparib tosylate is primarily applied in oncology as a treatment for:

  • Epithelial ovarian cancer
  • Fallopian tube cancer
  • Primary peritoneal cancer

Its use is particularly significant for patients with tumors harboring BRCA mutations or other defects in DNA repair mechanisms. Clinical trials have demonstrated its efficacy in prolonging progression-free survival compared to placebo treatments .

Niraparib tosylate exhibits various pharmacokinetic interactions due to its metabolism via carboxylesterases and UDP-glucuronosyltransferases. It is known to interact with several other medications:

  • Inhibitors: Caution is advised when combined with strong CYP inhibitors (e.g., itraconazole) as they may affect niraparib levels.
  • Substrates: Niraparib itself does not significantly inhibit major CYP enzymes but may affect drugs that are substrates for efflux transporters like P-glycoprotein.
  • Combination Therapies: The combination of niraparib with other cytotoxic agents or immunosuppressants requires careful monitoring due to potential additive effects on hematologic toxicity .

Several compounds exhibit similar mechanisms of action or therapeutic applications as niraparib tosylate:

Compound NameMechanism of ActionUnique Features
OlaparibInhibits PARPFirst approved PARP inhibitor; has oral bioavailability
RucaparibInhibits PARPApproved for BRCA-mutated cancers; unique formulation
TalazoparibInhibits PARPPotent against both PARP-1 and PARP-2; different pharmacokinetics
VeliparibInhibits PARPDual action; also targets other DNA repair pathways

Niraparib's unique profile lies in its specific selectivity towards PARP-1 and PARP-2, along with its formulation as a stable monohydrate salt, which distinguishes it from other available therapies .

The synthesis of niraparib tosylate involves sophisticated multi-step organic synthesis pathways that have been extensively developed to enable commercial production of this poly adenosine diphosphate ribose polymerase inhibitor [1]. The synthetic approach typically commences with the preparation of key intermediates through a series of carefully orchestrated chemical transformations [13]. The overall synthetic strategy employs convergent synthesis principles, where multiple synthetic fragments are prepared separately and subsequently coupled to form the final product [1] [13].

The primary synthetic route involves the construction of the indazole core structure followed by coupling with the piperidine-containing phenyl fragment [1]. The process begins with the formation of the 3-methyl-2-nitrobenzamide intermediate from methyl-3-methyl-2-nitrobenzoate through reaction with formamide in the presence of sodium methoxide [13]. This transformation is typically conducted in dimethylformamide at controlled temperatures to ensure optimal yield and purity [13].

The subsequent step involves halogenation of the benzamide intermediate using suitable halogenating agents such as N-bromosuccinimide in the presence of radical initiators like azobisisobutyronitrile [13]. This halogenation step is critical for enabling the subsequent coupling reaction with the piperidine-containing component [13]. The reaction conditions must be carefully controlled to achieve selective halogenation at the desired position while minimizing side reactions [13].

Key Intermediates: MK-4827 Tosylate Precursor Optimization

The optimization of MK-4827 tosylate precursors represents a critical aspect of the synthetic methodology, as these intermediates directly influence the overall efficiency and scalability of the production process [1] [2]. The key intermediate tert-butyl (S)-3-(4-((3-carbamoyl-2-nitrobenzyl)amino)phenyl)piperidine-1-carboxylate serves as a pivotal compound in the synthetic sequence [13]. This intermediate incorporates both the indazole precursor moiety and the protected piperidine component, making it essential for the convergent synthesis approach [13].

The preparation of this intermediate involves the coupling of the halogenated benzamide derivative with tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate under basic conditions [13]. The coupling reaction typically employs organic bases such as triethylamine or diisopropylethylamine in suitable solvents like dimethylformamide or tetrahydrofuran [13]. The reaction conditions must be optimized to achieve high conversion while maintaining the stereochemical integrity of the piperidine center [13].

The optimization process focuses on several critical parameters including reaction temperature, solvent selection, base concentration, and reaction time [13]. Temperature control is particularly important as elevated temperatures can lead to decomposition or epimerization of the stereogenic center [13]. Solvent selection affects both the solubility of reactants and the reaction kinetics, with polar aprotic solvents generally providing optimal results [13].

Stereochemical Control in Piperidine Ring Formation

Stereochemical control in piperidine ring formation represents one of the most challenging aspects of niraparib tosylate synthesis, as the final product contains a stereogenic center at the 3-position of the piperidine ring [38] [39]. The control of stereochemistry is achieved through the use of chiral starting materials and stereoselective synthetic transformations [38]. The piperidine precursor tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate is typically prepared from chiral sources to ensure the correct absolute configuration [13].

The stereochemical outcome is influenced by several factors including the choice of protecting groups, reaction conditions, and the nature of the coupling partners [38] [39]. The tert-butyloxycarbonyl protecting group on the piperidine nitrogen plays a crucial role in maintaining the stereochemical integrity during subsequent transformations [13]. This protecting group provides steric hindrance that prevents unwanted side reactions and helps preserve the stereogenic center [13].

The stereoselectivity of the coupling reaction between the halogenated benzamide and the piperidine component is controlled through careful optimization of reaction conditions [38]. The use of appropriate bases and solvents ensures that the reaction proceeds with high stereoselectivity and minimal epimerization [13]. Temperature control is particularly critical, as elevated temperatures can lead to racemization or other stereochemical complications [38].

Salt Formation Mechanisms

The formation of niraparib tosylate involves the reaction between niraparib free base and para-toluenesulfonic acid to produce the pharmaceutically acceptable tosylate salt [1] [13]. This salt formation process is essential for improving the physicochemical properties of the active pharmaceutical ingredient, including enhanced stability, solubility, and crystallinity [22]. The tosylate salt formation follows typical acid-base neutralization principles, where the basic nitrogen center in the piperidine ring is protonated by the sulfonic acid [16] [17].

The salt formation reaction is typically conducted in suitable solvents such as tetrahydrofuran or alcohol-water mixtures [13]. The process requires careful control of stoichiometry to ensure complete conversion to the desired salt form [13]. The reaction conditions, including temperature, solvent composition, and concentration, significantly influence the crystal form and purity of the resulting tosylate salt [25].

Tosylate Counterion Selection Rationale

The selection of tosylate as the counterion for niraparib is based on multiple pharmaceutical and physicochemical considerations [22] [32]. Tosylate represents one of the most commonly used pharmaceutical counterions, with established safety profiles and regulatory acceptance [22] [32]. The para-toluenesulfonate anion provides excellent ionic stability and forms strong electrostatic interactions with the protonated piperidine nitrogen [16] [17].

The tosylate counterion offers several advantages over other potential counterions including hydrochloride, mesylate, or acetate [22] [32]. The molecular size and shape of the tosylate anion contribute to favorable crystal packing arrangements that enhance the stability of the solid form [22]. The aromatic character of the tosylate group provides additional stabilization through pi-pi interactions and van der Waals forces [16].

The selection criteria for pharmaceutical counterions include considerations of pKa differences, solubility characteristics, crystallization behavior, and stability profiles [22] [32] [33]. The pKa of para-toluenesulfonic acid (-2.8) provides sufficient acidity to ensure complete protonation of the piperidine nitrogen (pKa approximately 9-10) [36]. This large pKa difference ensures thermodynamically stable salt formation under normal conditions [32] [33].

PropertyTosylateHydrochlorideMesylateAcetate
pKa of Acid-2.8-7.0-1.94.75
Molecular Weight172.236.596.159.0
CrystallinityExcellentGoodGoodVariable
StabilityHighModerateHighModerate

Monohydrate Crystallization Process Optimization

The crystallization of niraparib tosylate monohydrate represents a critical process step that determines the final physical and chemical properties of the active pharmaceutical ingredient [6] [25]. The monohydrate form is the thermodynamically stable form under ambient conditions and provides optimal pharmaceutical properties [25] [27]. The crystallization process must be carefully controlled to ensure consistent production of the monohydrate form while avoiding the formation of alternative polymorphs or hydrated forms [25].

The optimization of the monohydrate crystallization process involves multiple parameters including temperature control, seeding strategies, agitation rates, and supersaturation levels [25] [41]. The crystallization is typically conducted through controlled cooling of saturated solutions in appropriate solvent systems [25]. The cooling rate significantly influences the crystal size distribution and morphology of the final product [41].

Seeding strategies play a crucial role in controlling nucleation and ensuring consistent crystal form [25] [41]. The addition of seed crystals of the desired monohydrate form promotes heterogeneous nucleation and reduces the risk of polymorphic transformations [25]. The seed crystal concentration and addition timing must be optimized to achieve the desired particle size distribution [41].

The water activity in the crystallization medium is critical for monohydrate formation [25] [27]. The incorporation of one molecule of water per molecule of niraparib tosylate occurs through specific hydrogen bonding interactions in the crystal lattice [25]. The crystallization environment must maintain appropriate humidity levels to ensure stoichiometric water incorporation [25].

Industrial-Scale Purification Strategies

Industrial-scale purification of niraparib tosylate requires sophisticated strategies to achieve the stringent purity requirements for pharmaceutical applications [34] [37]. The purification process must effectively remove process-related impurities, degradation products, and residual solvents while maintaining the chemical and physical integrity of the active pharmaceutical ingredient [34]. The purification strategy typically employs multiple complementary techniques including crystallization, chromatography, and extraction methods [34].

The primary purification approach relies on recrystallization techniques that exploit differences in solubility between the desired product and impurities [28] [30]. The selection of appropriate recrystallization solvents and conditions is critical for achieving effective purification while maintaining acceptable yields [35]. The purification process must be scalable and economically viable for commercial production [34] [37].

Solvent System Selection for Recrystallization

The selection of solvent systems for recrystallization of niraparib tosylate is based on multiple criteria including solubility characteristics, selectivity for impurity removal, and environmental considerations [35] [28]. The ideal recrystallization solvent should provide high solubility of the product at elevated temperatures and low solubility at ambient temperatures [30]. Additionally, the solvent should demonstrate poor solubility for the major impurities to enable effective purification [29].

Common solvent systems employed for niraparib tosylate recrystallization include alcohol-water mixtures, tetrahydrofuran-water systems, and acetonitrile-based solvents [1] [13]. The choice of solvent system significantly influences the crystal morphology, polymorphic form, and purity of the final product [35]. Alcohol-water mixtures provide excellent solubility control and are environmentally acceptable for pharmaceutical applications [35].

The optimization of solvent composition involves systematic evaluation of solubility profiles at different temperatures and water contents [35]. The solubility data is used to design crystallization processes that maximize yield while achieving the required purity specifications [30]. The presence of water in the solvent system is particularly important for monohydrate formation [25].

Solvent SystemSolubility (mg/mL, 25°C)SelectivityEnvironmental Rating
Ethanol-Water (80:20)5.2HighExcellent
Tetrahydrofuran-Water (90:10)8.7ModerateGood
Acetonitrile-Water (70:30)3.8HighModerate
Methanol-Water (75:25)6.1ModerateGood

Impurity Profiling and Removal Techniques

Impurity profiling and removal represent critical aspects of niraparib tosylate purification, as pharmaceutical regulations require comprehensive characterization and control of impurities [40] [43]. The impurity profile includes process-related impurities arising from synthetic intermediates, degradation products formed during storage or processing, and residual catalysts or reagents [43]. High-performance liquid chromatography serves as the primary analytical technique for impurity profiling and quantification [40] [43].

The major process-related impurities in niraparib tosylate include unreacted starting materials, synthetic intermediates, and by-products from coupling reactions [1] [13]. Degradation impurities can arise from hydrolysis of amide bonds, oxidation of aromatic systems, or decarboxylation reactions [43]. The identification and characterization of impurities employs multiple analytical techniques including liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [43].

Impurity removal strategies are designed based on the physicochemical properties of individual impurities relative to the desired product [29] [31]. Recrystallization techniques are highly effective for removing impurities with significantly different solubility profiles [29]. Chromatographic methods may be employed for removing impurities with similar solubility characteristics but different chromatographic behavior [40].

The development of impurity removal strategies requires systematic evaluation of purification conditions and their effectiveness against specific impurity types [29] [31]. Wash protocols using appropriate solvents can effectively remove soluble impurities from crystalline products [29]. The optimization of washing conditions includes solvent selection, temperature control, and contact time [31].

Impurity TypeRemoval StrategyEffectivenessProcess Impact
Unreacted Starting MaterialsRecrystallization>95%Low
Synthetic By-productsChromatography>99%Moderate
Degradation ProductsExtraction/Washing>90%Low
Residual SolventsVacuum Drying>99%Minimal

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

492.18312656 g/mol

Monoisotopic Mass

492.18312656 g/mol

Heavy Atom Count

35

Appearance

A crystalline solid

UNII

75KE12AY9U

Wikipedia

Niraparib tosylate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

Explore Compound Types